5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide
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Overview
Description
5-methyl-N-(3-methylphenyl)-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Anti-MAO Properties A series of 5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide derivatives demonstrated promising biological properties. Synthesis of these compounds led to findings indicating significant antitumor and anti-monoaminooxidase (anti-MAO) properties. This implies potential applications in cancer treatment and disorders related to neurotransmitter regulation (Markosyan et al., 2006), (Markosyan et al., 2006).
PAF Antagonists Compounds in the pyrido[2,1-b]quinazolinecarboxamide series, closely related to the structure , have been identified as potent antagonists of platelet-activating factor (PAF). This property suggests their potential use in preventing or treating conditions related to thrombosis and platelet aggregation (Tilley et al., 1988).
Synthetic Methodology and Water Role Studies on the synthetic pathways of related compounds emphasize the role of water in the synthesis, potentially influencing the yield and characteristics of the compounds. This knowledge is crucial for optimizing synthesis methods for pharmaceutical applications (Budruev et al., 2021).
Antimicrobial Properties Compounds structurally related to 5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide have shown promising antimicrobial activities against various pathogens, including resistant strains. This indicates potential applications in developing new antimicrobial agents (Pokhodylo et al., 2021).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinazoline derivatives have been found to exhibit a wide range of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .
Future Directions
The potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine have been explored . It is hoped that the information on the synthesis of quinazoline 3-oxides and their chemical transformation will help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .
Properties
IUPAC Name |
5-methyl-N-(3-methylphenyl)-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-7-6-8-17(13-15)23-21(26)16-10-11-18-19(14-16)24(2)20-9-4-3-5-12-25(20)22(18)27/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQIBIXRMUWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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